2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides It features a bromine atom, a methoxyphenyl group, and a chromen-4-one moiety
Preparation Methods
The synthesis of 2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction.
Formation of the benzamide linkage: This step involves the reaction of the brominated intermediate with an amine derivative to form the final benzamide compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is explored for its potential use in organic electronics and as a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar compounds to 2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide include:
2-bromo-N-(3-methoxyphenyl)benzamide: This compound shares the benzamide core but differs in the position of the methoxy group.
4-bromo-N-(2-methylphenyl)benzamide: This compound has a similar structure but with a methyl group instead of a methoxy group.
2-bromo-2-(methoxy(phenyl)methyl)malononitrile: This compound features a bromine atom and a methoxyphenyl group but has a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
2-bromo-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO4/c1-28-20-9-5-3-7-16(20)22-13-19(26)17-12-14(10-11-21(17)29-22)25-23(27)15-6-2-4-8-18(15)24/h2-13H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQGTCUKBGSWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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